

Unveiling JFD00244: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: JFD00244

Cat. No.: B1667153

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Abstract

JFD00244, a potent and selective sirtuin 2 (SIRT2) inhibitor, has emerged as a promising small molecule with significant anti-tumor properties. This technical guide provides a comprehensive overview of the discovery and synthetic process of **JFD00244**, catering to researchers and professionals in the field of drug development. The document details the compound's mechanism of action, quantitative biological data, and a theoretical synthesis pathway based on established chemical principles.

Introduction

JFD00244, identified by its CAS number 96969-83-4 and IUPAC name 1,4-bis[[2-(4-hydroxyphenyl)ethyl]amino]-9,10-anthracenedione, is a small molecule inhibitor of SIRT2. Sirtuin 2 is a member of the sirtuin family of NAD⁺-dependent deacetylases that play a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism. Dysregulation of SIRT2 activity has been implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders. **JFD00244** has demonstrated significant potential as an anti-tumor agent, exhibiting potent activity against prostate cancer cell lines.^[1] More recently, its potential as a viral Nsp-16 inhibitor for SARS-CoV-2 has also been explored, highlighting its therapeutic versatility.^[1]

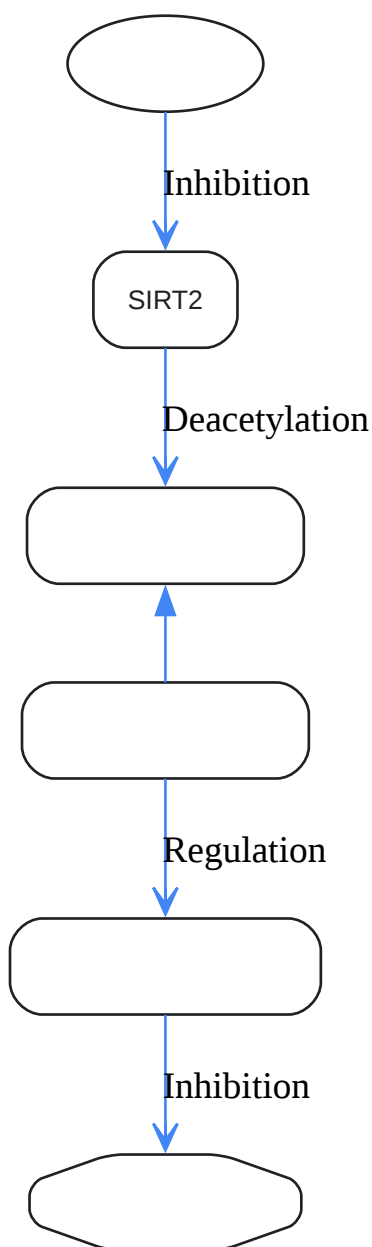
Discovery and Mechanism of Action

The discovery of **JFD00244** as a SIRT2 inhibitor stemmed from research efforts focused on identifying novel therapeutic agents targeting epigenetic regulators for cancer therapy. While the initial discovery publication is not readily available in the public domain, its characterization as a SIRT2 inhibitor is well-established by chemical suppliers and in research contexts.

The primary mechanism of action of **JFD00244** involves the inhibition of the deacetylase activity of the SIRT2 enzyme. By inhibiting SIRT2, **JFD00244** can modulate the acetylation status of various protein substrates, leading to downstream cellular effects that contribute to its anti-tumor activity.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by **JFD00244**.



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Caption: **JFD00244** inhibits SIRT2, leading to increased acetylation of substrate proteins and subsequent inhibition of tumor growth.

Quantitative Data

The biological activity of **JFD00244** has been quantified against human prostate cancer cell lines. The following table summarizes the available in vitro data.^[1]

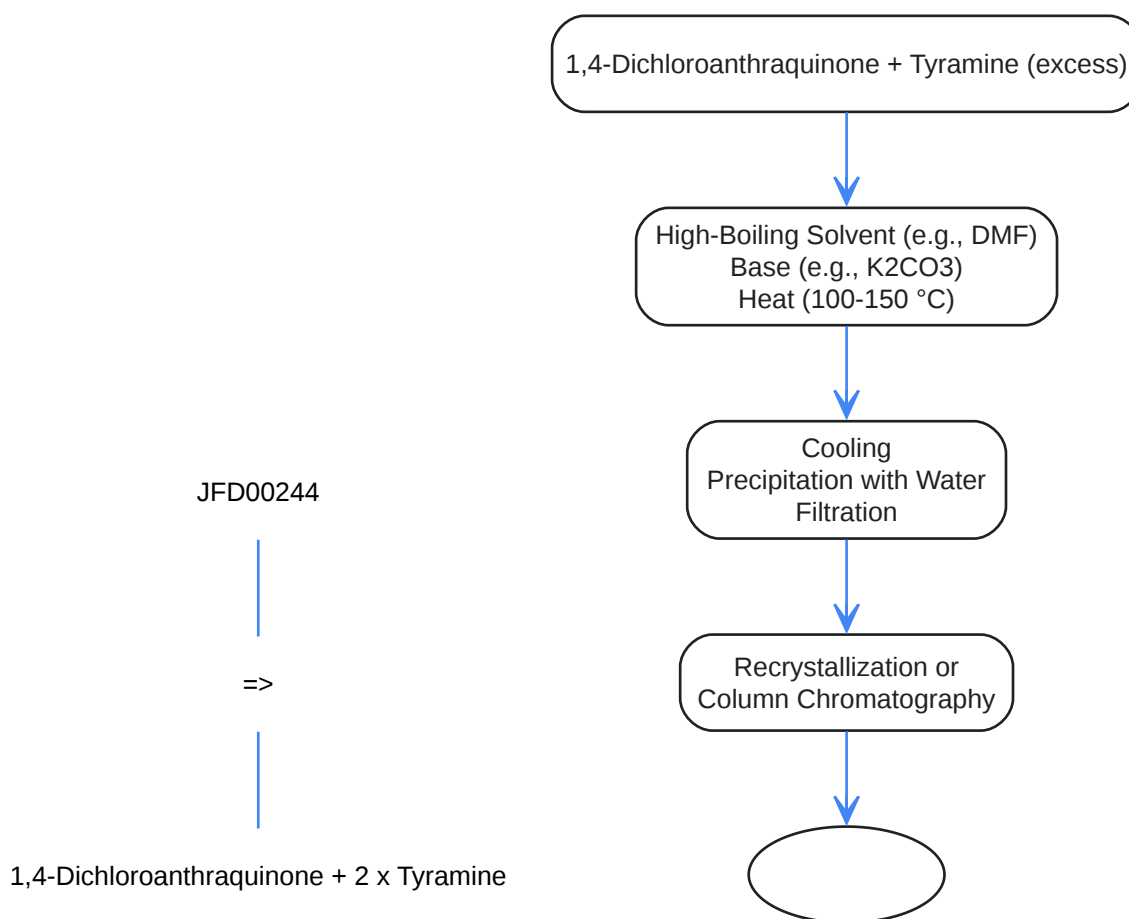
Cell Line	Cancer Type	IC50
22Rv1	Prostate Cancer	200 nM
DU145	Prostate Cancer	1 μ M

Synthesis Process

While a specific, detailed experimental protocol for the synthesis of **JFD00244** is not publicly available in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of similar anthraquinone derivatives. The proposed synthesis involves a nucleophilic aromatic substitution reaction.

Proposed Retrosynthetic Analysis

A logical disconnection approach for **JFD00244** suggests that the target molecule can be synthesized from a dihaloanthraquinone and tyramine.



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References

- 1. aladdin-e.com [aladdin-e.com]
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